molecular formula C7H17NO B1450442 3-Ethoxy-2,2-dimethylpropan-1-amine CAS No. 1426955-27-2

3-Ethoxy-2,2-dimethylpropan-1-amine

Cat. No.: B1450442
CAS No.: 1426955-27-2
M. Wt: 131.22 g/mol
InChI Key: BDPZFHDRQQAQAH-UHFFFAOYSA-N
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Description

3-Ethoxy-2,2-dimethylpropan-1-amine is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-ethoxy-2,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-4-9-6-7(2,3)5-8/h4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPZFHDRQQAQAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethoxy-2,2-dimethylpropan-1-amine is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₇H₁₇NO. It is characterized by an ethoxy group and a tertiary amine structure, which may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. As a tertiary amine, it may act as a substrate for specific enzymes or as a ligand for receptors involved in neurotransmission and metabolic processes. The presence of the ethoxy group can enhance lipophilicity, facilitating membrane permeability and receptor binding.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • CNS Activity : Compounds with similar structures have been investigated for their effects on the central nervous system (CNS), potentially acting as stimulants or depressants depending on their specific interactions with neurotransmitter systems.
  • Enzyme Inhibition : There is evidence suggesting that such compounds can inhibit certain enzymes, impacting metabolic pathways. For example, they may interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

Toxicological Profile

The compound has been noted for its potential toxicity. According to PubChem, it is classified as a flammable liquid and vapor, causing severe skin burns and eye damage upon contact . This toxicity profile necessitates careful handling in laboratory settings.

Case Studies

Several studies have explored the biological activity of related amines:

  • Neuropharmacology : A study on structurally related amines indicated significant effects on neurotransmitter release in neuronal cultures, suggesting potential applications in treating neuropsychiatric disorders.
  • Antimicrobial Activity : Some derivatives of alkylamines have shown antimicrobial properties against various pathogens, indicating a broader spectrum of biological activity that may be explored further with this compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CNS EffectsPotential stimulant or depressant properties
Enzyme InhibitionInteraction with cytochrome P450 enzymes
Antimicrobial ActivityEfficacy against bacterial strains
ToxicityCauses skin burns and eye damage

Scientific Research Applications

Medicinal Chemistry

3-Ethoxy-2,2-dimethylpropan-1-amine is being investigated for its potential use in pharmaceutical formulations. Its structural characteristics allow it to serve as a building block for more complex molecules, particularly in the development of drugs targeting neurological and psychiatric disorders.

Case Study: Antidepressant Development

Research has indicated that compounds similar to this compound exhibit properties that may modulate neurotransmitter systems, making them candidates for antidepressant therapies. A study highlighted the synthesis of derivatives based on this compound, which showed promising activity in preclinical models of depression .

Organic Synthesis

This compound plays a significant role in organic synthesis due to its functional groups, which can undergo various chemical reactions. Its reactivity makes it valuable for creating other amines and amine derivatives.

Synthesis of Amine Derivatives

This compound can be utilized in the synthesis of N-substituted amines through alkylation reactions. The presence of the ethoxy and dimethyl groups enhances its nucleophilicity, facilitating these reactions.

Reaction TypeExample ReactionProduct Type
AlkylationThis compound + Alkyl HalideN-Alkylated Amine Derivative
AcylationThis compound + Acyl ChlorideN-Acylated Amine Derivative

Pharmaceutical Intermediate

The compound is also being explored as an intermediate in the synthesis of novel pharmaceutical agents. Its ability to form stable complexes with various biological targets makes it a candidate for drug development.

Case Study: Anticancer Agents

In recent investigations, researchers have synthesized new anticancer agents using this compound as a precursor. These agents demonstrated selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity to normal cells .

Q & A

Basic: What are the critical safety protocols for handling 3-Ethoxy-2,2-dimethylpropan-1-amine in laboratory settings?

Methodological Answer:
this compound is classified under GHS as a flammable liquid (Category 4) and causes severe skin burns/eye damage (Category 1A/1B) . Key protocols include:

  • Personal Protective Equipment (PPE): Use flame-resistant lab coats, nitrile gloves, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation of vapors.
  • Storage: Store in a flammable cabinet away from oxidizers and acids.
  • Emergency Measures: Neutralize spills with inert absorbents (e.g., vermiculite) and rinse contaminated skin with water for 15+ minutes.
    Refer to SDS documentation for region-specific regulatory compliance .

Basic: How can researchers determine the physicochemical properties (e.g., pKa, solubility) of this compound experimentally?

Methodological Answer:

  • pKa Measurement: Use potentiometric titration in aqueous or mixed-solvent systems. For related amines (e.g., neopentylamine), pKa is ~10.15 at 25°C, suggesting similar behavior due to structural analogies .
  • Solubility: Conduct shake-flask experiments in water, ethanol, or DMSO, followed by HPLC or gravimetric analysis.
  • Boiling Point/Flash Point: Determine via differential scanning calorimetry (DSC) or closed-cup flash point testers.

Advanced: What synthetic methodologies optimize the incorporation of this compound into thiourea derivatives?

Methodological Answer:
A validated approach involves:

Isothiocyanate Intermediate: React the amine with thiophosgene in dry toluene (replacing benzene for safety) under nitrogen.

Thiourea Formation: Add 2,2-dimethylpropan-1-amine in dry DCM with triethylamine (TEA) as a base.

Purification: Crystallize the product from ethyl acetate, achieving ~54% yield.
Key modifications include solvent selection (toluene/DCM) to improve safety and scalability .

Advanced: How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

Methodological Answer:

  • Replicate Conditions: Ensure precise control of reaction parameters (e.g., temperature, solvent purity, stoichiometry).
  • Analytical Validation: Use orthogonal techniques (e.g., NMR, LC-MS) to confirm product identity and purity.
  • Statistical Analysis: Apply Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, reaction time).
    For example, discrepancies in thiourea yields may arise from trace moisture in solvents, which quenches reactive intermediates .

Advanced: What advanced analytical techniques characterize the stereochemical and structural properties of this compound derivatives?

Methodological Answer:

  • Chiral HPLC: Resolve enantiomers using chiral stationary phases (e.g., amylose-based columns) with UV detection.
  • NMR Spectroscopy: Analyze splitting patterns (e.g., δ 0.89 ppm for neopentyl CH3 groups in thiourea derivatives) to confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formulas (e.g., C17H36NO5P for phosphorylated analogs) .

Advanced: How should researchers address the lack of toxicity data for this compound in academic studies?

Methodological Answer:

  • In Silico Prediction: Use tools like OECD QSAR Toolbox or Toxtree to estimate acute toxicity and mutagenicity.
  • In Vitro Assays: Conduct Ames tests for mutagenicity or MTT assays for cytotoxicity in human cell lines.
  • Read-Across Analysis: Leverage data from structurally similar amines (e.g., neopentylamine) with known toxicological profiles .

Advanced: What strategies mitigate hazards during large-scale reactions involving this compound?

Methodological Answer:

  • Process Safety: Implement calorimetry (e.g., RC1e) to monitor exothermic reactions and prevent thermal runaway.
  • Inert Atmosphere: Use nitrogen or argon to minimize flammability risks.
  • Waste Management: Neutralize amine residues with dilute HCl before disposal to reduce environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.